

## The Inhibition of H3K23 Acetylation by PF-07248144: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06747711 |           |
| Cat. No.:            | B610007     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Histone acetylation is a critical epigenetic modification regulating gene expression, and its dysregulation is a hallmark of various cancers. The lysine acetyltransferase KAT6A, which specifically acetylates histone H3 at lysine 23 (H3K23), has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of PF-07248144, a first-in-class, potent, and selective inhibitor of KAT6A and its paralog KAT6B. We delve into the mechanism of action of PF-07248144, its impact on H3K23 acetylation, and the downstream effects on cancer-related signaling pathways. This document summarizes key preclinical and clinical data, outlines relevant experimental protocols, and presents visual diagrams of the associated molecular pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug development.

# Introduction: H3K23 Acetylation and its Role in Cancer

Histone post-translational modifications are central to the regulation of chromatin structure and gene transcription. The acetylation of lysine residues on histone tails, a reversible process governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally associated with a more open chromatin state and transcriptional activation.[1]



One such critical modification is the acetylation of histone H3 at lysine 23 (H3K23ac). This mark is primarily deposited by the lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), and its close homolog KAT6B.[2][3] KAT6A is a member of the MYST family of HATs and plays a pivotal role in embryonic development and cellular senescence.[4][5]

In the context of oncology, KAT6A is frequently amplified or overexpressed in a variety of cancers, including breast cancer, and its increased activity is linked to poor prognosis.[3][6] The acetylation of H3K23 by KAT6A is not a random event; the KAT6A complex is recruited to specific gene promoters by transcription factors and pre-existing epigenetic marks.[5] H3K23ac then serves as a binding site for "reader" proteins, such as the oncoprotein TRIM24, which in turn can activate downstream signaling pathways like the PI3K/AKT pathway, promoting cell proliferation and tumorigenesis.[2][6] Furthermore, KAT6A and H3K23ac are implicated in the regulation of estrogen receptor (ER) signaling, a key driver in a significant subset of breast cancers.[1][3] The critical role of the KAT6A-H3K23ac axis in cancer has made it an attractive target for therapeutic intervention.

#### PF-07248144: A Selective Inhibitor of KAT6A/B

PF-07248144 is a potent, selective, and orally bioavailable small molecule inhibitor of the catalytic activity of KAT6A and KAT6B.[1][3] By directly inhibiting these enzymes, PF-07248144 prevents the acetylation of H3K23, leading to a more condensed chromatin state and the downregulation of key oncogenic gene expression programs.[3][5]

#### **Mechanism of Action**

PF-07248144 functions by binding to the active site of KAT6A and KAT6B, preventing the transfer of an acetyl group from acetyl-CoA to the lysine 23 residue of histone H3. This leads to a global reduction in H3K23ac levels, which in turn alters the transcriptional landscape of cancer cells. Transcriptional and epigenetic profiling of cancer cells treated with PF-07248144 has revealed reduced RNA Polymerase II binding and the downregulation of genes involved in critical cancer-related pathways, including:

- Estrogen signaling[1][3]
- Cell cycle progression[1][3]



- MYC pathway[3]
- Stem cell pathways[3]

The inhibition of these pathways ultimately results in decreased cancer cell proliferation and can induce durable tumor regressions in preclinical models.[3]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of PF-07248144.

## Preclinical Efficacy in Patient-Derived Xenograft (PDX)

**Models** 

| Model Type                                                                | Key Findings                                                           | Reference |
|---------------------------------------------------------------------------|------------------------------------------------------------------------|-----------|
| ER+ Breast Cancer PDX<br>Models                                           | Dose-dependent anti-tumor activity correlated with H3K23Ac inhibition. | [3]       |
| Endocrine Therapy and/or Cell<br>Cycle Inhibitor Refractory PDX<br>Models | Induced durable tumor regressions.                                     | [3]       |
| PDX Models with ESR1 or PIK3CA mutations                                  | Demonstrated significant anti-<br>tumor activity.                      | [3]       |

# Clinical Efficacy in ER+/HER2- Metastatic Breast Cancer (Phase 1, NCT04606446)

Data from dose-expansion portion of the trial with PF-07248144 in combination with fulvestrant.



| Efficacy Endpoint                          | Value       | 95% Confidence<br>Interval | Reference |
|--------------------------------------------|-------------|----------------------------|-----------|
| Objective Response<br>Rate (ORR)           | 37.2%       | 23.0% - 53.3%              | [7][8]    |
| Clinical Benefit Rate<br>(CBR)             | 55.8%       | 39.9% - 70.9%              | [7]       |
| Median Progression-<br>Free Survival (PFS) | 10.7 months | 5.3 - 13.8 months          | [7][8]    |

**Pharmacodynamic Data** 

| Biomarker         | Tissue/Cell Type                                 | Result                                                                      | Reference |
|-------------------|--------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| H3K23 Acetylation | Peripheral Blood<br>Mononuclear Cells<br>(PBMCs) | ≥70% inhibition at steady state with doses ≥1 mg.                           | [9]       |
| H3K23 Acetylation | Tumor Biopsies                                   | >50% reduction at exposures associated with preclinical antitumor activity. | [9]       |

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize the activity of KAT6A inhibitors like PF-07248144.

#### **Biochemical Assay for KAT6A Inhibition (TR-FRET)**

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of KAT6A.

 Reagents and Materials: Recombinant human His-tagged KAT6A, biotinylated Histone H4derived peptide substrate, acetyl-CoA, and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection system with labeled anti-H3K23ac antibody.



#### • Procedure:

- Incubate recombinant KAT6A with the test compound (e.g., PF-07248144) at various concentrations.
- 2. Add the histone peptide substrate and acetyl-CoA to initiate the acetylation reaction.
- 3. Stop the reaction and add the TR-FRET detection reagents.
- 4. Measure the fluorescence emission to quantify the level of histone peptide acetylation.
- Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

#### **Cell Viability Assay (MTT Assay)**

This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of the KAT6A inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.[10]
- MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.[10]
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
   [10]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
   [10]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]

### Western Blot for H3K23 Acetylation

This method is used to assess the in-cell effect of the inhibitor on the target.



- Sample Preparation: Lyse cells treated with the inhibitor and control cells. Determine the protein concentration.[10]
- SDS-PAGE: Separate the protein lysates by gel electrophoresis.[10]
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
- Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K23ac. Subsequently, incubate with a secondary antibody.
- Detection: Use a suitable detection method to visualize the protein bands.
- Analysis: Quantify the band intensity to determine the relative levels of H3K23ac, often normalizing to total histone H3 levels.

### **Chromatin Immunoprecipitation (ChIP)**

ChIP is used to investigate the effects of HAT inhibitors on histone acetylation levels at specific genomic regions.[11]

- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K23ac to immunoprecipitate the chromatin fragments associated with this modification.
- DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
- Analysis: Use quantitative PCR (qPCR) or sequencing (ChIP-seq) to identify and quantify the DNA fragments, revealing the genomic locations of H3K23ac.

# Visualizations Signaling Pathways and Mechanisms





#### Click to download full resolution via product page

Caption: Mechanism of action of PF-07248144 in inhibiting H3K23 acetylation and downstream oncogenic signaling.



Click to download full resolution via product page



Caption: A generalized experimental workflow for the evaluation of KAT6A inhibitors.

#### **Conclusion and Future Directions**

PF-07248144 represents a promising new class of epigenetic drugs that specifically target the KAT6A/B-H3K23ac axis.[3] Preclinical and early clinical data have demonstrated its potential to inhibit a key oncogenic pathway, leading to significant anti-tumor activity, particularly in heavily pretreated ER+/HER2- metastatic breast cancer.[3][7] The strong correlation between target engagement (inhibition of H3K23 acetylation) and clinical response underscores the therapeutic relevance of this pathway.

Future research will likely focus on several key areas:

- Combination Therapies: Exploring the synergistic effects of PF-07248144 with other targeted agents and chemotherapies to overcome resistance mechanisms.[3]
- Biomarker Development: Identifying predictive biomarkers beyond KAT6A amplification to better select patient populations who are most likely to respond to treatment.
- Expansion to Other Indications: Investigating the efficacy of PF-07248144 in other cancer types where the KAT6A-H3K23ac axis is implicated.

This technical guide provides a foundational understanding of PF-07248144 and its mechanism of action. As research progresses, a deeper understanding of the intricacies of KAT6A/B inhibition will undoubtedly pave the way for novel and more effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Acetylation of Histone H3 in Cancer Progression and Prognosis PMC [pmc.ncbi.nlm.nih.gov]







- 3. researchgate.net [researchgate.net]
- 4. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Histone H3 lysine 23 acetylation is associated with oncogene TRIM24 expression and a poor prognosis in breast cancer [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Study of PF-07248144 in Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. benchchem.com [benchchem.com]
- 11. Assays for Validating Histone Acetyltransferase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Inhibition of H3K23 Acetylation by PF-07248144: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b610007#pf-06747711-and-h3k23-acetylation-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com